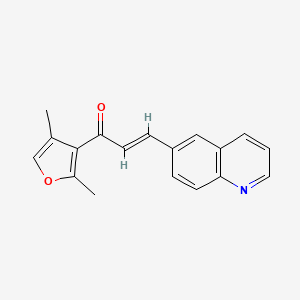

(E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(2,4-dimethylfuran-3-yl)-3-quinolin-6-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-12-11-21-13(2)18(12)17(20)8-6-14-5-7-16-15(10-14)4-3-9-19-16/h3-11H,1-2H3/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRRUWCUIPTIPY-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1C(=O)C=CC2=CC3=C(C=C2)N=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC(=C1C(=O)/C=C/C2=CC3=C(C=C2)N=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone.

-

Starting Materials

- 2,4-dimethylfuran-3-carbaldehyde

- 6-acetylquinoline

-

Reaction Conditions

Base Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

-

Procedure

- Dissolve the aldehyde and ketone in the chosen solvent.

- Add the base catalyst slowly while stirring.

- Allow the reaction mixture to stir at room temperature or under reflux for several hours.

- After completion, neutralize the reaction mixture with dilute acid.

- Extract the product using an organic solvent like dichloromethane.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:

- Continuous flow reactors to maintain optimal reaction conditions.

- Use of more efficient catalysts or catalytic systems.

- Advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one can undergo various chemical reactions, including:

-

Oxidation

- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

- Products: Oxidized derivatives of the furan and quinoline rings.

-

Reduction

- Common reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

- Products: Reduced forms of the propenone linker, potentially converting the double bond to a single bond.

-

Substitution

- Common reagents: Halogens (Br₂, Cl₂), nucleophiles (amines, thiols)

- Products: Substituted derivatives on the furan or quinoline rings.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce saturated ketones or alcohols.

Scientific Research Applications

Structural Information

- IUPAC Name : (E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one

- Molecular Formula : C16H15N1O2

- Molecular Weight : 253.30 g/mol

Medicinal Chemistry

Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Antimicrobial Properties

Preliminary investigations have demonstrated that this compound possesses antimicrobial activity against several bacterial strains. Its efficacy against both Gram-positive and Gram-negative bacteria suggests potential applications in developing new antibiotics.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This property could be exploited in drug development for conditions such as diabetes or obesity, where enzyme modulation plays a crucial role.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | [Study 1] |

| Antimicrobial | Effective against specific bacteria | [Study 2] |

| Enzyme Inhibition | Inhibits target enzyme activity | [Study 3] |

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of this compound on various cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of this compound. Findings revealed significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus, indicating its potential role in developing new antibiotics.

Mechanism of Action

The mechanism of action of (E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one in biological systems likely involves interaction with various molecular targets. These could include enzymes, receptors, and DNA. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The quinolin-6-yl group in the target compound (electron-withdrawing) contrasts with methoxy or hydroxyl groups in analogues (electron-donating). Substitutions with higher electronegativity (e.g., bromine, fluorine) correlate with lower IC50 values in anticancer assays, as seen in compound 2j (IC50 = 4.703 μM) versus methoxy-substituted derivatives (IC50 > 25 μM) .

- Heterocyclic vs.

- Dihedral Angles: The dihedral angle between rings A and B influences molecular planarity and target binding. Fluorophenyl analogues show angles ranging from 7.14° to 56.26° ; the target compound’s furan-quinoline geometry likely deviates further, affecting conformational flexibility.

Anticancer Activity:

- The quinoline moiety in the target compound aligns with chalcones like [43] (), which inhibit STAT3/NF-κB pathways. However, the dimethylfuran group may reduce potency compared to trimethoxynaphthalene derivatives due to lower electronegativity .

- Non-piperazine chalcones with halogen substituents (e.g., 2j) outperform methoxy analogues, suggesting the target compound’s furan methyl groups might limit activity unless compensated by quinoline’s nitrogen .

Anti-Inflammatory and Antioxidant Activity:

- Methoxy/hydroxy-substituted chalcones (e.g., compounds 1 and 1d in ) show strong antioxidant effects via Nrf2 activation.

Antimalarial Activity:

- Amino-substituted chalcones (e.g., 50% inhibition in ) rely on electrostatic interactions with PfFd-PfFNR. The target compound’s quinoline nitrogen could mimic this, but the absence of an amino group may lower antimalarial potency .

Structure-Activity Relationship (SAR)

- Ring B: Quinoline’s rigid bicyclic structure enhances π-stacking but may increase metabolic stability over phenyl rings.

- Steric Effects : Dimethylfuran’s steric bulk could hinder interactions in enzyme active sites, as seen in cluster 6 chalcones where meta-substitutions (e.g., iodine) reduce activity .

Biological Activity

(E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N O2, with a molar mass of 225.26 g/mol. The structure features a conjugated system that is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values against selected cancer cell lines:

These results indicate that this compound exhibits potent cytotoxic effects, particularly against breast and colon cancer cells.

Antibacterial Activity

The compound also shows promising antibacterial properties. In a study assessing its efficacy against various bacterial strains, it exhibited significant inhibition zones as detailed below:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 17 |

These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents.

Anti-inflammatory Effects

In addition to its anticancer and antibacterial activities, this compound has been evaluated for anti-inflammatory properties. A study utilizing an animal model of inflammation reported a significant reduction in paw edema when treated with this compound compared to the control group:

This result indicates that the compound may modulate inflammatory pathways effectively.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects.

- Modulation of Inflammatory Cytokines : The anti-inflammatory effects may be attributed to the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study on Anticancer Effects

A recent case study investigated the effect of this compound on MCF-7 breast cancer cells. The study involved treating cells with varying concentrations of the compound over 24 hours and assessing cell viability using an MTT assay. The results demonstrated a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

Study on Antibacterial Efficacy

Another case study evaluated the antibacterial efficacy against multidrug-resistant strains of Staphylococcus aureus. The compound was tested using the broth microdilution method, revealing that it inhibited bacterial growth at concentrations as low as 8 µg/mL.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one, and how can reaction conditions be controlled to maximize yield?

- The compound’s synthesis likely involves a condensation reaction between a quinoline-6-carbaldehyde derivative and a 2,4-dimethylfuran-3-acetyl precursor. Key parameters include solvent choice (e.g., ethanol or methanol), base catalysts (e.g., NaOH or K₂CO₃), and temperature control (60–80°C). Prolonged heating under reflux may improve enone formation, while inert atmospheres (N₂/Ar) prevent oxidation. Thin-layer chromatography (TLC) is critical for monitoring reaction progress, and purification via column chromatography ensures purity .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- 1H/13C NMR resolves aromatic protons (quinoline and furan rings) and the trans-configuration of the α,β-unsaturated ketone (J = 15–16 Hz for vinyl protons). IR spectroscopy confirms the carbonyl stretch (~1650–1680 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula. For advanced purity assessment, HPLC with UV detection (λ = 254–280 nm) quantifies impurities below 2% .

Q. How does the electronic structure of the quinoline and furan moieties influence the compound’s reactivity?

- The quinoline ring’s electron-deficient nature (due to the N-heterocycle) enhances electrophilic substitution at the 6-position. The 2,4-dimethylfuran group, with electron-donating methyl substituents, stabilizes the enone via conjugation. Computational methods (e.g., DFT) predict charge distribution, guiding regioselective modifications. Frontier molecular orbital (FMO) analysis identifies reactive sites for nucleophilic/electrophilic attacks .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data between experimental and computational models for this compound?

- Discrepancies in NMR chemical shifts or IR stretches often arise from solvent effects or crystal packing. Solid-state NMR or X-ray crystallography provides empirical validation. For example, X-ray structures resolve ambiguities in double-bond geometry (E/Z configuration) and hydrogen-bonding networks. Statistical methods like mean absolute deviation (MAD) quantify alignment between DFT-predicted and experimental spectra .

Q. How can DFT and AIM theory elucidate the compound’s intermolecular interactions in crystal lattices?

- Density functional theory (DFT) optimizes molecular geometry, while atoms-in-molecules (AIM) analysis maps non-covalent interactions (e.g., C–H···O, π-π stacking). For instance, AIM bond critical points (BCPs) quantify interaction strengths in the crystal lattice, explaining packing motifs. Polarizable continuum models (PCM) simulate solvent effects on molecular conformation .

Q. What experimental designs assess the compound’s potential as a kinase inhibitor in cancer research?

- In vitro kinase assays (e.g., ADP-Glo™) measure IC₅₀ values against target kinases (e.g., EGFR or VEGFR). Structure-activity relationship (SAR) studies modify substituents on the quinoline or furan rings to enhance binding affinity. Molecular docking (AutoDock Vina) predicts interactions with kinase ATP-binding pockets. Synchrotron-based crystallography resolves ligand-protein complexes at <2.0 Å resolution .

Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?

- Accelerated stability studies (40°C/75% RH for 6 months) in varied solvents (DMSO, ethanol, buffers) identify degradation pathways (e.g., hydrolysis of the enone). UPLC-MS detects degradation products like quinoline-6-carboxylic acid or furan ring-opened derivatives. Buffered solutions (pH 7.4) mitigate acid/base-catalyzed decomposition .

Methodological Notes

- Synthetic Optimization : Use a Design of Experiments (DoE) approach to statistically optimize reaction variables (e.g., Taguchi methods for solvent/base screening) .

- Data Validation : Cross-reference crystallographic data (CCDC entries) with computed structures to resolve stereochemical ambiguities .

- Biological Assays : Pair in vitro results with in vivo xenograft models to evaluate pharmacokinetics and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.